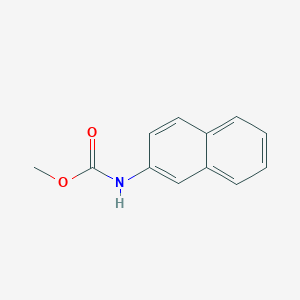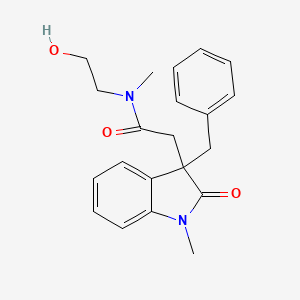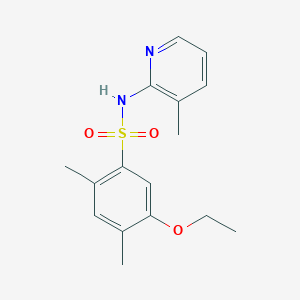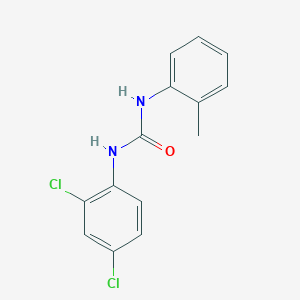![molecular formula C25H21FN2O2 B5292979 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B5292979.png)
2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide is not fully understood. However, it has been suggested that this compound may exert its antibacterial and antifungal activities by inhibiting the activity of enzymes that are essential for the survival of these microorganisms. Additionally, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in these cells.
Biochemical and Physiological Effects:
2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antibacterial and antifungal activities, as well as anti-inflammatory and anticancer properties. Additionally, this compound has been found to exhibit analgesic properties, and has been studied for its potential use in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide in lab experiments include its potential antibacterial, antifungal, anti-inflammatory, and anticancer properties. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action, as well as the potential for toxicity and side effects.
Direcciones Futuras
There are several future directions for the study of 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide. One direction is to further study the mechanism of action of this compound, in order to better understand its potential applications in various fields of scientific research. Another direction is to study the potential toxicity and side effects of this compound, in order to determine its safety for use in humans. Additionally, further studies are needed to explore the potential use of this compound in the treatment of pain, as well as its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide has been achieved using various methods. One of the commonly used methods is the reaction of 2-cyano-3-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide with potassium fluoride and 2-fluorobenzyl bromide in the presence of a palladium catalyst. Another method involves the reaction of 2-cyano-3-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide with silver fluoride and 2-fluorobenzyl bromide in the presence of a copper catalyst.
Aplicaciones Científicas De Investigación
2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial and antifungal activities, and has been studied for its potential use as an antimicrobial agent. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of inflammation, as it has been found to exhibit anti-inflammatory properties.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2/c1-18(20-7-3-2-4-8-20)28-25(29)22(16-27)15-19-11-13-23(14-12-19)30-17-21-9-5-6-10-24(21)26/h2-15,18H,17H2,1H3,(H,28,29)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBKONRIJOEKSS-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(1-phenylethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5292898.png)

![4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5292908.png)
![3-[(dimethylamino)methyl]-1-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-3-piperidinol](/img/structure/B5292909.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile](/img/structure/B5292912.png)

![N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5292925.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5292947.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide](/img/structure/B5292961.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5292965.png)


![3-[(4-iodophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5292986.png)